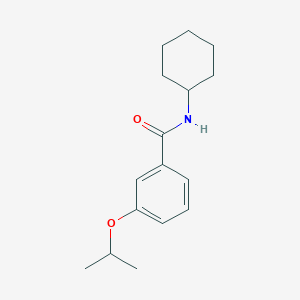

N-cyclohexyl-3-isopropoxybenzamide

Description

N-Cyclohexyl-3-isopropoxybenzamide is a synthetic amide derivative characterized by a benzamide core substituted with an isopropoxy group at the 3-position and a cyclohexylamine moiety attached to the amide nitrogen. This compound is of interest in medicinal and organic chemistry due to its structural features, which combine a rigid aromatic ring, a lipophilic cyclohexyl group, and a branched ether substituent.

Properties

IUPAC Name |

N-cyclohexyl-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)19-15-10-6-7-13(11-15)16(18)17-14-8-4-3-5-9-14/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOSXJUMYKHABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Introduction to N-cyclohexyl-3-isopropoxybenzamide

This compound is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties. Understanding the applications of this compound can shed light on its significance in drug development and therapeutic interventions.

Pain Management

This compound has been investigated for its role in pain management, particularly in chronic pain conditions. Research indicates that compounds with similar structures may inhibit specific receptors involved in pain pathways, suggesting that this compound could modulate pain perception effectively.

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. Benzamide derivatives have shown promise in reducing inflammation by targeting pathways associated with inflammatory responses. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Neurological Disorders

Recent studies have highlighted the potential of this compound in treating neurological disorders. The modulation of neurotransmitter systems through adenylyl cyclase inhibition is a proposed mechanism by which this compound may exert neuroprotective effects, making it a candidate for further exploration in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key features and their impact on biological activity:

| Structural Feature | Impact on Activity | Notes |

|---|---|---|

| Cyclohexyl Group | Enhances lipophilicity and receptor binding | Improves bioavailability |

| Isopropoxy Group | Modulates solubility and metabolic stability | Affects pharmacokinetics |

| Benzamide Core | Essential for receptor interaction | Common in analgesic compounds |

Case Study 1: Inhibition of Pain Pathways

A study focused on the analgesic properties of benzamide derivatives, including this compound, demonstrated significant inhibition of pain response in animal models. The compound exhibited an IC50 value indicating effective receptor binding, leading to reduced nociceptive behavior in tested subjects.

Case Study 2: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of various benzamide derivatives, this compound showed promising results in reducing inflammatory markers in tissue samples. This suggests its potential utility in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclohexyl-3-isopropoxybenzamide with three classes of analogs: (1) N-cyclohexylbenzamide derivatives , (2) 3-substituted benzamides , and (3) β-keto amides (e.g., N-cyclohexylacetoacetamide). Key differences in synthesis, properties, and reactivity are highlighted.

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| This compound | 3-isopropoxy, cyclohexyl | ~289.4 | Not reported | Low (high lipophilicity) |

| N-Cyclohexylacetoacetamide | β-keto, cyclohexyl | 183.3 | Not reported | Moderate (keto group enhances polarity) |

| N-Butyl-3-oxo-butanamide | β-keto, butyl | 157.2 | Not reported | High (linear alkyl chain) |

| N-Cyclohexylbenzamide | Unsubstituted benzamide | 203.3 | 120–122 | Low (aromatic dominance) |

Notes:

- The isopropoxy group in the target compound increases steric bulk and lipophilicity compared to unsubstituted N-cyclohexylbenzamide, likely reducing aqueous solubility.

- β-keto amides (e.g., N-cyclohexylacetoacetamide) exhibit higher polarity due to the keto group, enhancing solubility in polar solvents .

Chemical Reactivity

- Electrophilic Substitution : The electron-donating isopropoxy group at the 3-position activates the benzene ring toward electrophilic substitution, favoring reactions at the 5-position. This contrasts with para-substituted analogs, where steric effects dominate.

- Amide Hydrolysis : The cyclohexyl group may slow hydrolysis compared to smaller alkylamines (e.g., butyl) due to steric shielding of the amide bond.

- β-Keto Amides: Compounds like N-cyclohexylacetoacetamide exhibit keto-enol tautomerism, enabling diverse reactivity (e.g., cyclization), which is absent in the target benzamide .

Q & A

Q. What are the key considerations for synthesizing N-cyclohexyl-3-isopropoxybenzamide with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation via coupling agents (e.g., PyBOP) and purification using column chromatography with solvents like methanol/dichloromethane. Recrystallization from mixed solvents (e.g., methanol/1,1-dichloromethane) is critical for isolating high-purity crystals. Characterization via NMR (e.g., verifying trans-amide conformation) and mass spectrometry ensures structural fidelity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry, including torsion angles and hydrogen-bonding networks (e.g., N–H⋯O interactions). Spectroscopic methods like and NMR should corroborate crystallographic data, with attention to chemical shifts of the cyclohexyl and isopropoxy groups. Comparative analysis with structurally similar compounds (e.g., N-cyclohexyl-3-fluorobenzamide) can validate assignments .

Q. What analytical techniques are suitable for purity assessment during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for monitoring reaction progress and purity. Thin-layer chromatography (TLC) provides rapid qualitative checks, while elemental analysis quantifies carbon, hydrogen, and nitrogen content to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for N-cyclohexyl benzamide derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from conformational flexibility or byproducts. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous cases, computational modeling (e.g., DFT calculations) can predict spectroscopic profiles and identify likely structures. Cross-validate with alternative methods like IR spectroscopy or X-ray diffraction .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often result from incomplete coupling or side reactions (e.g., oxidation of the isopropoxy group). Optimize reaction conditions by controlling temperature, stoichiometry, and moisture levels. Use scavenger resins or quenching agents to trap reactive intermediates. Purification via preparative HPLC with gradient elution can isolate the target compound from impurities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the amide bond). Differential scanning calorimetry (DSC) can detect polymorphic transitions, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Q. What approaches are used to evaluate the acute toxicity of this compound in preclinical studies?

- Methodological Answer : Follow OECD guidelines for acute oral toxicity (e.g., Fixed Dose Procedure). Use in vitro assays (e.g., cytotoxicity in HepG2 cells) to estimate lethal doses. If carcinogenicity data are absent, cross-reference structurally related compounds classified by IARC or ACGIH. Histopathological analysis in rodent models can identify target organ toxicity .

Data Interpretation & Contradiction Management

Q. How should researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer : Use computational tools like ACD/Labs or ChemAxon to predict logP and solubility. Validate predictions experimentally via shake-flask methods for logP and equilibrium solubility assays. Compare with analogs (e.g., N-cyclohexyl-3-methoxybenzamide) to infer trends in hydrophobicity .

Q. What methods identify and characterize unexpected byproducts in synthetic workflows?

- Methodological Answer : LC-MS/MS with high-resolution mass spectrometry (HRMS) can detect low-abundance byproducts. Isolate unknowns via preparative TLC or HPLC and characterize using - HMBC NMR for nitrogen-containing impurities. Crystallize byproducts for X-ray analysis, as demonstrated in the isolation of 3-chloro-N-cyclohexylbenzamide during thiourea synthesis .

Structural & Mechanistic Insights

Q. How do substituents on the benzamide ring influence the compound’s reactivity and bioactivity?

- Methodological Answer :

Perform structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., methoxy, nitro, or halogen groups). Assess electronic effects via Hammett plots and steric impacts using molecular docking. Compare bioactivity in enzyme inhibition assays (e.g., cyclooxygenase-2) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.